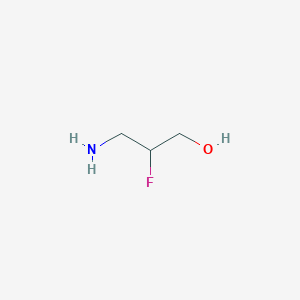

3-Amino-2-fluoropropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-fluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXCSCJRPZOOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623273 | |

| Record name | 3-Amino-2-fluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78542-46-8 | |

| Record name | 3-Amino-2-fluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino 2 Fluoropropan 1 Ol

Stereoselective and Asymmetric Synthesis

The creation of specific stereoisomers of 3-amino-2-fluoropropan-1-ol is crucial for its application in pharmaceuticals, where a single enantiomer often exhibits the desired therapeutic effect.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. smolecule.com For the synthesis of chiral amino alcohols, amino acids such as L-phenylalanine can serve as a starting point. A multi-step sequence starting from L-phenylalanine can yield (S)-2-(dibenzylamino)-3-phenylpropanal, which then acts as a chiral auxiliary. Nucleophilic addition to this aldehyde allows for the stereocontrolled introduction of other functional groups, ultimately leading to the desired enantiomerically pure 2-substituted alcohol after a series of reactions. researchgate.net

| Starting Material | Key Intermediate | Approach |

| L-Phenylalanine | (S)-2-(dibenzylamino)-3-phenylpropanal | Use of a chiral aldehyde auxiliary derived from a natural amino acid. researchgate.net |

Enzymatic methods offer a highly selective means to resolve racemic mixtures or enrich one enantiomer. D-threonine aldolase, for instance, can be used for the stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acid derivatives. google.comgoogle.com This process selectively acts on one enantiomer of a racemic mixture, allowing for the isolation of the other in high enantiomeric excess. google.comgoogle.com While not a direct synthesis of this compound, this enzymatic resolution of a precursor can be a key step in a synthetic sequence leading to the target molecule. google.comgoogle.com

| Enzyme | Substrate Class | Outcome |

| D-threonine aldolase | Racemic D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acids | Enantiomeric enrichment of the L-threo isomer. google.comgoogle.com |

Asymmetric catalysis employs chiral catalysts to control the stereochemical outcome of a reaction, producing a chiral product from an achiral or racemic starting material. A notable example is the palladium-catalyzed asymmetric hydrogenation of α-fluorinated iminoesters in fluorinated alcohol solvents like 2,2,2-trifluoroethanol (B45653) (TFE). smolecule.com This method can achieve high enantiomeric excess (up to 99% ee) in the formation of β-fluoro-γ-amino alcohols. smolecule.com Chiral primary amine catalysts containing bulky substituents have also been successfully used for the asymmetric α-fluorination of α-branched aldehydes, yielding products with exceptional enantioselectivities. harvard.edu

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Pd(OCOCF₃)₂ in TFE | α-fluorinated iminoesters | β-fluoro-γ-amino alcohols | Up to 99% smolecule.com |

| Chiral m-terphenyl-containing primary amine | α-branched aldehydes | α-fluorinated aldehydes | High harvard.edu |

Regioselective Fluorination Approaches

Achieving the correct placement of the fluorine atom within the molecule is critical. Regioselective fluorination methods ensure that the fluorine is introduced at the desired position.

The ring-opening of epoxides is a common strategy for the synthesis of fluorohydrins. Treatment of epoxysilanes, derived from the epoxidation of allylsilanes, with triethylamine (B128534) trihydrofluoride (HF·Et₃N) results in the clean formation of 2-fluoro-3-silylpropan-1-ols with high yield and complete regioselectivity. nih.govacs.org This reaction proceeds under mild conditions (room temperature), which is an advantage over other epoxide opening methods that often require heating. nih.govacs.org The regioselectivity is attributed to a β-silyl effect that stabilizes a cationic intermediate. nih.govresearchgate.net The resulting silylfluorohydrin can then be further functionalized to yield the desired amino alcohol.

| Substrate | Reagent | Product | Key Feature |

| Epoxysilane | HF·Et₃N | 2-fluoro-3-silylpropan-1-ol | High regioselectivity and mild reaction conditions. nih.govacs.org |

Deoxygenative fluorination involves the replacement of a hydroxyl group with a fluorine atom. This is a powerful technique for introducing fluorine into a molecule. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used for this transformation. nih.gov For instance, an alcohol precursor can be directly fluorinated to introduce the fluorine atom at the desired carbon. google.comgoogle.com In some synthetic routes, a diol intermediate is prepared, and one of the hydroxyl groups is selectively fluorinated. google.com

| Reagent | Substrate Type | Transformation |

| Diethylaminosulfur trifluoride (DAST) | Alcohols | Replacement of a hydroxyl group with fluorine. nih.gov |

Development of Novel Synthetic Routes to this compound and its Analogues

The synthesis of this compound, a chiral fluorinated amino alcohol, can be approached through several strategic pathways. These methods often involve asymmetric synthesis to control the stereochemistry, chiral pool synthesis starting from naturally occurring chiral molecules, or specific fluorination techniques.

One common strategy involves the use of protected intermediates to ensure regioselectivity and stereoselectivity. For instance, the synthesis can proceed through an intermediate like (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol. bldpharm.com This approach involves protecting the amine functionality with benzyl (B1604629) groups, which allows for the selective introduction of the fluorine atom at the C-2 position, followed by deprotection to yield the final product.

Asymmetric synthesis methodologies are also employed to produce enantiomerically pure forms of these compounds. For example, proline-catalyzed cross-Mannich reactions have been utilized to construct fluorinated γ-amino alcohols with high enantiomeric excess. smolecule.com While not directly applied to this compound in the cited example, this method demonstrates a powerful tool for the enantioselective synthesis of β-fluoroalkyl-γ-amino alcohols. smolecule.com

The development of synthetic routes for analogues of this compound has also been a focus of research. For example, a synthetic route was developed for novel 2,3-dihydro-1H-1,5-benzodiazepin-2-ones where 3-fluoropropan-1-ol (B147108) was used as a building block to introduce the fluoropropyl moiety. ku.dk Similarly, a multi-step synthesis was devised for (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol, a difluorinated analogue, starting from cyclopropanecarboxaldehyde (B31225) and employing an Ellman's (S)-sulfinamide for chiral control.

Table 1: Selected Synthetic Strategies for this compound and Analogues

| Starting Material/Method | Target Compound/Analogue | Key Features |

| Protected Intermediates (e.g., dibenzylamino) | (S)-3-Amino-2-fluoropropan-1-ol | Amine protection allows for selective fluorination. |

| Proline-Catalyzed Cross-Mannich Reaction | Fluorinated γ-amino alcohols | Enantioselective C-C bond formation. |

| 3-Fluoropropan-1-ol | 2,3-dihydro-1H-1,5-benzodiazepin-2-ones | Use as a fluorinated building block. ku.dk |

| Cyclopropanecarboxaldehyde & Ellman's (S)-sulfinamide | (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol | Chiral auxiliary-guided synthesis of a difluoro analogue. |

Radiosynthetic Methodologies for Fluorine-18 (B77423) Labeling of Related Propanolamine (B44665) Moieties

The labeling of propanolamine moieties with the positron-emitting isotope Fluorine-18 (¹⁸F) is of significant interest for the development of radiotracers for Positron Emission Tomography (PET) imaging. While traditional ¹⁸F-labeling methods often involve multiple steps and yield low radiochemical amounts, newer, more efficient methods have been developed for propanolamine-containing molecules. nih.gov

A particularly effective method has been established for the ¹⁸F-labeling of β-blockers that share the propanolamine structural feature. acs.orgnih.gov This approach utilizes a tosyl group on the isopropyl side chain for rapid nucleophilic displacement with [¹⁸F]fluoride. acs.org To facilitate this, the amino and hydroxyl groups of the propanolamine are simultaneously protected using an oxazolidinone group. acs.org A key component of this strategy is a versatile intermediate, 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, which can be conjugated to various core structures. acs.orgnih.gov This methodology has been shown to produce ¹⁸F-labeled propanolamine derivatives in less than an hour with radiochemical yields of 20-24% (uncorrected for decay) and high purity. nih.gov

Other advanced ¹⁸F-labeling strategies that could be applicable to propanolamine derivatives include metal-catalyzed radiofluorination and the formation of heteroatom-¹⁸F bonds. nih.gov For instance, copper-mediated nucleophilic radiofluorination with [¹⁸F]KF has been extended to aryl- and vinylstannanes, providing a potential route for labeling aromatic propanolamine analogues.

The radiosynthesis of N-(2-[¹⁸F]fluoropropionyl)-L-glutamic acid ([¹⁸F]FPGLU) is another relevant example, achieving a 30±10% decay-corrected radiochemical yield. nih.gov This demonstrates the successful application of ¹⁸F-labeling to amino acid-like structures, which could be adapted for N-acylated derivatives of this compound.

Table 2: Radiosynthetic Data for ¹⁸F-Labeled Propanolamine Analogues and Related Compounds

| Radiotracer/Method | Radiochemical Yield (uncorrected unless stated) | Synthesis Time | Precursor Type |

| [¹⁸F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol | 20-24% nih.gov | < 1 hour nih.gov | Tosylated propanolamine with oxazolidinone protection acs.org |

| N-(2-[¹⁸F]fluoropropionyl)-L-glutamic acid ([¹⁸F]FPGLU) | 30±10% (decay-corrected) nih.gov | 130 minutes nih.gov | N/A |

Molecular Design and Derivatization of 3 Amino 2 Fluoropropan 1 Ol

Structure-Activity Relationship (SAR) Studies of Fluoroamino Alcohol Analogues

The introduction of fluorine can significantly alter a molecule's properties, including its acidity/basicity, lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govcore.ac.uk For instance, the high electronegativity of fluorine can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH. nih.gov In the development of inhibitors for P-glycoprotein (P-gp) and BCRP, two polyspecific ABC transporters, fluorination of propafenone-type compounds demonstrated a pronounced difference in inhibitory activity. d-nb.info Specifically, fluorinated derivatives showed more than fivefold higher IC50 values for BCRP compared to P-gp, highlighting how fluorine substitution can modulate target selectivity. d-nb.info

SAR studies on quinoline-based proteasome inhibitors for Human African Trypanosomiasis (HAT) explored derivatives like aminofluoropropanols. researchgate.net These investigations revealed that the stereo-electronic properties of different "head-pieces" attached to the core structure dramatically affect potency, with electron-poor anilines, especially those with an ortho-fluorine, greatly improving both potency and metabolic stability. researchgate.net Similarly, in the optimization of 1,2,4-triazolo[1,5-a]pyrimidine-based microtubule-stabilizing agents for neurodegenerative diseases, replacing an alkoxy side-chain with a fluorine atom had a profound impact on activity. nih.gov This led to the synthesis of a series of analogues to identify the specific stereoelectronic characteristics of substituents on a fluorinated phenyl ring that are critical for the desired biological effect. nih.gov

| Compound Class | Structural Modification | Key SAR Finding | Reference |

|---|---|---|---|

| Propafenone Analogues | Fluorination of the parent structure | Led to selective inhibition, with compounds being more than 5x better inhibitors for P-gp than for BCRP. d-nb.info | d-nb.info |

| Quinoline-Based Proteasome Inhibitors | Incorporation of aminofluoropropanol tails and ortho-fluorine on aniline (B41778) head-pieces | Ortho-fluorine on the aniline group significantly improved potency and metabolic stability. researchgate.net | researchgate.net |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Replacement of an alkoxy side-chain with a fluorine atom | Profoundly impacted microtubule-stabilizing activity, prompting further investigation into the electronics of the fluorinated ring. nih.gov | nih.gov |

| Anilinopyrimidine ErbB-1 Inhibitors | Fluorine at the 3-benzyloxy position | Resulted in greater potency in cellular assays compared to the non-fluorinated or brominated analogues. acs.org | acs.org |

Rational Design of Fluorinated Amino Alcohol Scaffolds for Enhanced Biological Activity

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. Fluorinated amino alcohol scaffolds, including 3-amino-2-fluoropropan-1-ol, are frequently employed in this approach due to the unique properties conferred by fluorine. nih.gov The design process often focuses on mimicking transition states of enzymatic reactions or optimizing interactions within a receptor's binding pocket.

One key aspect of rational design is the use of fluorine to enhance binding affinity and metabolic stability. nih.govrsc.org The introduction of fluorine can create favorable orthogonal interactions, such as dipole-dipole and multipolar interactions with protein backbones, which are distinct from hydrogen bonds. rsc.org A systematic study on amphipathic peptides incorporating fluorinated amino acids like monofluoro-, difluoro-, and trifluoroethylglycine demonstrated that the degree of fluorination is a critical design element. rsc.org It was shown that a greater degree of fluorination promotes peptide fibrillation and the formation of hydrogels, with molecular simulations revealing that fluorination modulates key electrostatically driven intra- and inter-chain contacts that guide self-assembly. rsc.org

Synthesis and Characterization of Diverse this compound Derivatives

The versatility of the this compound scaffold is demonstrated by its use in synthesizing a wide range of derivatives, including its incorporation into peptides, the creation of analogues with higher degrees of fluorination, and its conjugation to complex heterocyclic systems.

Fluoroamino Acid and Peptide Incorporations

The incorporation of fluorinated amino acids into peptides is a powerful strategy for creating biopolymers with enhanced stability, defined structural conformations, and novel biological activities. nih.govwalshmedicalmedia.com The this compound moiety can be seen as a precursor or a component of such unnatural amino acids. For example, 1-amino-3-fluoropropan-2-ol (B12292084) hydrochloride has been used as a key starting material in the synthesis of peptidyl fluoromethylketones (FMKs), which are a class of protease inhibitors. nih.govdur.ac.uk The synthesis involves coupling a protected amino acid to the amino group of the fluorinated alcohol, followed by further peptide chain elongation and final oxidation of the alcohol to the ketone. nih.gov

The biosynthetic incorporation of fluorinated amino acids into nonribosomal peptides like gramicidin (B1672133) S has also been explored. rsc.orgnih.gov While the wild-type synthetase enzymes can be sensitive to fluorination, rejecting fluorinated analogues of their native substrates, protein engineering can overcome this. rsc.orgnih.gov For instance, a single mutation (W239S) in the GrsA enzyme enabled the incorporation of 4-fluoro-phenylalanine into gramicidin S, demonstrating that A-domain mutagenesis can be a viable strategy for the engineered biosynthesis of fluorinated peptides. rsc.orgnih.gov

These fluorinated peptides often exhibit improved properties compared to their natural counterparts, such as enhanced proteolytic and thermal stability. nih.gov The introduction of fluorine can be achieved by incorporating non-natural fluorinated α-amino acids, ligating fluoroalkyl groups, or fluorinating the peptide backbone itself. nih.gov

| Derivative Type | Synthetic Strategy | Starting Material Example | Key Outcome/Application | Reference |

|---|---|---|---|---|

| Peptidyl Fluoromethylketones (FMKs) | Solution-phase peptide coupling and oxidation | 1-amino-3-fluoro-propan-2-ol hydrochloride | Synthesis of potent protease inhibitors. nih.govdur.ac.uk | nih.govdur.ac.uk |

| Fluorinated Gramicidin S | Engineered biosynthesis (mutagenesis of NRPS) | 4-fluoro-phenylalanine | Demonstrated that enzyme engineering can enable the incorporation of fluorinated amino acids into nonribosomal peptides. rsc.orgnih.gov | rsc.orgnih.gov |

| Self-Assembling Peptides | Solid-phase peptide synthesis (SPPS) | (2S)-4,4,4-trifluoroethylglycine (TfeGly) | Control over peptide conformation and self-assembly into nanomaterials like hydrogels. rsc.org | rsc.org |

Polyfluorinated and Difluorinated Analogues

While this compound contains a single fluorine atom, its difluorinated and polyfluorinated analogues are also of significant interest. The compound 3-amino-2,2-difluoropropan-1-ol, for example, serves as an intermediate in the synthesis of various pharmacologically active compounds, including antibacterial agents. The presence of the gem-difluoro group (CF2) significantly enhances lipophilicity and can alter biological interactions compared to the monofluorinated analogue.

The synthesis of such compounds often requires specialized fluorinating reagents and strategies. For instance, the synthesis of chiral α-difluorinated amino acids has been achieved via copper-catalyzed asymmetric difluoromethylation using a difluorocarbene generated in situ. mdpi.com Another approach involves the reaction of difluoroenol silyl (B83357) ethers with chiral amino alcohols like (R)-phenylglycinol to produce 2-difluoromethyloxazolidines. acs.orgcyu.fr These intermediates can then be converted into enantiopure α-difluoromethyl amines and amino acids. acs.orgresearchgate.net

The synthesis of skipped fluorination motifs (e.g., 1,3-difluoro) has also been explored as a way to modulate properties like lipophilicity, with studies showing that this pattern can be more effective for logP reduction than single or vicinal (1,2-) fluorination. soton.ac.uk Synthetic methods to achieve this include the ring-opening of cyclopropanes with HF-pyridine or the deoxyfluorination of 1,3-diols. soton.ac.uk

Conjugation with Heterocyclic Systems

The conjugation of the this compound scaffold to heterocyclic systems is a common strategy for generating novel drug candidates. Heterocycles are ubiquitous in medicinal chemistry, and attaching a fluorinated side-chain can enhance potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Fluoroalkyl Amino Reagents (FARs) have proven to be powerful tools for the synthesis of heterocyclic compounds bearing fluorinated substituents. mdpi.comresearchgate.net These reagents can be used to construct fluorinated pyrazoles, isoxazoles, and other systems. mdpi.comresearchgate.net For example, 3,5-bis(fluoroalkyl)-NH-pyrazoles can be synthesized from vinamidium intermediates, which are generated from the reaction of N-benzyl fluoroacetimines with activated FARs. mdpi.com

Mechanistic and Theoretical Investigations of 3 Amino 2 Fluoropropan 1 Ol

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of 3-Amino-2-fluoropropan-1-ol is not static; rather, it exists as an equilibrium of multiple conformers. The relative stability of these conformers is dictated by a complex interplay of steric hindrance, electrostatic interactions, and stereoelectronic effects, including intramolecular hydrogen bonding and gauche effects.

Theoretical studies on analogous amino alcohols show that OH···N interactions are generally the most significant stabilizing force. nih.govresearchgate.net The strength of this bond is sensitive to the distance and orientation between the hydroxyl and amino groups, which is determined by the carbon chain's conformation. nih.gov The introduction of an electronegative fluorine atom at the C2 position is expected to increase the acidity of the hydroxyl proton, thereby strengthening the OH···N hydrogen bond. This occurs through a negative inductive effect (-I) that withdraws electron density from the C-O bond, making the O-H bond more polarized.

Computational analyses, such as Atoms In Molecules (AIM), Noncovalent Interaction (NCI), and Natural Bond Orbital (NBO) methods, are used to characterize and quantify these interactions. nih.gov For instance, NBO analysis can reveal the orbital overlap between the nitrogen lone pair (nN) and the antibonding orbital of the hydroxyl group (σ*OH), providing a measure of the hydrogen bond's strength.

Interactive Table: Potential Intramolecular Hydrogen Bonds (IMHBs) in this compound

| IMHB Type | Donor Group | Acceptor Group | Expected Relative Strength | Factors Influencing Strength |

| OH···N | Hydroxyl (-OH) | Amino (-NH₂) | Strong | Conformation, N-C-C-O dihedral angle, Fluorine inductive effect |

| NH···O | Amino (-NH₂) | Hydroxyl (-OH) | Moderate | Conformation, O-C-C-N dihedral angle, Nitrogen protonation state |

| OH···F | Hydroxyl (-OH) | Fluorine (-F) | Weak | Conformation, F-C-C-O dihedral angle, Competition from stronger acceptors (N, O) |

| CH···O/N | Carbon-Hydrogen (-CH) | Oxygen/Nitrogen | Very Weak | Geometry, Acidity of the C-H proton |

The "gauche effect" describes the tendency of a molecule to adopt a conformation where two electronegative substituents on adjacent carbons have a dihedral angle of approximately 60° (gauche) rather than the sterically favored 180° (anti). This phenomenon is a result of stabilizing stereoelectronic interactions that outweigh steric repulsion. In this compound, the relationships between the F, OH, and CH₂NH₂ groups around the C1-C2 and C2-C3 bonds are subject to these effects.

The primary explanation for the gauche effect involves hyperconjugation. researchgate.netswarthmore.edu This is a stabilizing interaction that results from the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In the case of a C-C bond with fluorine and another electronegative group (Y), a gauche arrangement allows for efficient overlap between a σC-H or σC-C orbital and the low-lying σC-F or σ*C-Y orbitals. An anti-arrangement does not permit this type of stabilizing overlap.

Computational studies on similar 2-substituted-1-fluoroethanes have shown that while electrostatic interactions play a role, analyses of torsional potential energies are highly consistent with hyperconjugation being a dominant factor. researchgate.netswarthmore.edu For this compound, the preferred conformations are therefore likely to be those that maximize these stabilizing hyperconjugative interactions, leading to a prevalence of gauche arrangements between the electronegative substituents.

Interactive Table: Stereoelectronic Interactions Contributing to Conformational Preference

| Interaction Type | Description | Favored Conformation | Key Orbitals Involved |

| Hyperconjugation | Electron donation from a bonding orbital to an adjacent anti-bonding orbital. | Gauche | σCH → σCF, σCC → σCF |

| Electrostatic | Repulsion between electron-rich atoms or attraction between partial positive and negative charges. | Can favor either gauche or anti depending on the specific groups. | N/A |

| Steric Hindrance | Repulsive interaction between bulky groups when they are close in space. | Anti | N/A |

| Hydrogen Bonding | A specific electrostatic interaction that can lock in a specific conformation. | Gauche (typically required to bring donor/acceptor close) | nN → σ*OH |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the behavior of molecules like this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the dynamic behavior, thermodynamic properties, and conformational landscape of this compound in various environments, such as in an aqueous solution. ifmo.rumdpi.com

The process begins with the creation of a force field, a set of parameters that defines the potential energy of the molecule based on its atomic coordinates. biorxiv.org This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Simulations can track the molecule's trajectory over nanoseconds to microseconds, providing detailed information on:

Preferred Conformations: Identifying the most populated and lowest energy structures.

Hydrogen Bond Dynamics: Observing the formation, breaking, and lifetime of intramolecular hydrogen bonds.

Solvent Effects: Understanding how interactions with solvent molecules (e.g., water) influence the conformational equilibrium.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are essential for understanding the electronic structure of molecules and elucidating reaction mechanisms. researchgate.netnih.gov These methods can be used to map out the potential energy surface of a chemical reaction involving this compound.

By calculating the energies of reactants, products, transition states, and intermediates, researchers can determine activation energies and reaction thermodynamics. nih.gov Automated reaction path search methods can systematically explore possible chemical transformations, providing a comprehensive understanding of a reaction network without prior assumptions. acs.org This approach is invaluable for predicting the reactivity of the amino and hydroxyl functional groups, such as their participation in nucleophilic substitution or condensation reactions.

Interactive Table: Steps in a Quantum Chemical Reaction Pathway Study

| Step | Description | Computational Method | Output |

| 1. Geometry Optimization | Find the lowest energy structure for reactants, products, and intermediates. | DFT (e.g., B3LYP), MP2 | Optimized 3D coordinates, electronic energy. |

| 2. Transition State Search | Locate the highest energy point (saddle point) along the reaction coordinate. | Synchronous Transit-Guided Quasi-Newton (STQN), Nudged Elastic Band (NEB) | Transition state geometry, imaginary frequency confirming the TS. |

| 3. Frequency Calculation | Calculate vibrational frequencies to characterize stationary points and obtain zero-point vibrational energy (ZPVE). | DFT, MP2 | Frequencies (real for minima, one imaginary for TS), thermodynamic properties. |

| 4. Intrinsic Reaction Coordinate (IRC) | Trace the minimum energy path from the transition state down to the reactant and product to confirm connectivity. | IRC calculations | Reaction pathway connecting TS to minima. |

| 5. Energy Profile Construction | Plot the relative energies of all species along the reaction coordinate. | Single-point energy calculations with a high-level basis set. | Reaction energy profile, activation barriers. |

In silico modeling uses computational methods to predict the biological properties and interactions of a molecule, thereby accelerating the drug discovery process. upf.eduarxiv.org The incorporation of a fluorine atom into a molecule like this compound can significantly alter its pharmacokinetic and pharmacodynamic properties, such as binding affinity, lipophilicity, and metabolic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural features (descriptors) with its biological activity or physicochemical properties. nih.govchemrxiv.org By building models from datasets of known chemicals, these methods can predict the properties of new or untested compounds.

Molecular docking is another powerful technique that predicts how a small molecule (ligand) binds to the active site of a macromolecule, such as a protein or enzyme. This method scores different binding poses based on their steric and energetic favorability, helping to identify potential biological targets and predict binding affinity. The unique electronic properties of the C-F bond can lead to specific interactions (e.g., orthogonal multipolar C–F···C=O interactions) within a protein's binding pocket, which can be modeled and evaluated using these in silico tools.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of this compound

The synthesis and subsequent transformations of this compound are governed by fundamental principles of organic reaction mechanisms, where the presence of a fluorine atom significantly influences reactivity and regioselectivity. Mechanistic investigations, often supported by computational studies on analogous systems, provide a deeper understanding of the pathways involved in the formation and functionalization of this fluorinated amino alcohol.

A prevalent and mechanistically insightful route to this compound involves the nucleophilic ring-opening of a suitable fluorinated epoxide precursor, such as 2-fluoroglycidol or a related derivative. This reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The key step is the attack of a nitrogen nucleophile, commonly ammonia (B1221849) or an ammonia equivalent, on one of the electrophilic carbon atoms of the epoxide ring.

The regioselectivity of this ring-opening reaction is a critical aspect, largely dictated by the electronic and steric effects imposed by the fluorine substituent. In the case of a 2-fluoro-substituted glycidol (B123203) derivative, the nucleophilic attack is expected to occur preferentially at the C3 position (the carbon atom more distant from the fluorine atom). This preference can be rationalized by considering the electron-withdrawing nature of the fluorine atom, which deactivates the adjacent C2 carbon towards nucleophilic attack. Consequently, the C3 carbon becomes the more electrophilic site, favoring the formation of this compound over its 2-amino-3-fluoro isomer.

The S(_N)2 mechanism of this amination reaction is characterized by a backside attack of the nucleophile relative to the carbon-oxygen bond of the epoxide. This concerted process involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-oxygen bond, leading to an inversion of stereochemistry at the reacting center if it is chiral. The transition state for this reaction involves a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing oxygen atom.

Transformations of this compound can also be understood through mechanistic principles. For instance, the amino and hydroxyl groups can undergo a variety of reactions, such as acylation, alkylation, and participation in cyclization reactions. The mechanisms of these transformations will be influenced by the electronic effects of the neighboring fluorine atom, which can affect the nucleophilicity of the amino and hydroxyl groups.

To further illustrate the mechanistic details, the following table summarizes key aspects of the proposed S(_N)2 mechanism for the synthesis of this compound from a fluorinated epoxide.

| Mechanistic Aspect | Description | Key Influencing Factors |

| Reaction Type | Bimolecular Nucleophilic Substitution (S(_N)2) | Nature of the nucleophile, solvent, and temperature |

| Key Intermediate | Transition State (pentacoordinate carbon) | Steric hindrance and electronic effects of substituents |

| Regioselectivity | Preferential attack at the C3 position | Electron-withdrawing effect of the fluorine atom |

| Stereochemistry | Inversion of configuration at the reaction center | Concerted backside attack of the nucleophile |

Detailed research findings on analogous fluorinated epoxides support the proposed S(_N)2 pathway. Studies on the ring-opening of various fluorinated epoxides with different nucleophiles have consistently shown a high degree of regioselectivity, with the nucleophile attacking the carbon atom that is not directly attached to the fluorine or perfluoroalkyl group. nih.gov This observed regioselectivity is attributed to the strong inductive effect of the fluorine atom, which reduces the electrophilicity of the adjacent carbon. nih.gov

Furthermore, computational studies on similar systems provide insights into the transition state geometries and activation energies, corroborating the experimental findings. These theoretical investigations help in visualizing the reaction pathway and understanding the factors that control the regiochemical outcome of the nucleophilic attack.

Biological and Biochemical Applications in Research

Investigation of Enzyme Mechanisms and Metabolic Pathways

3-Amino-2-fluoropropan-1-ol and related fluorinated amino alcohols have been effectively used as substrates in enzymatic reactions, particularly for kinetic resolutions. Lipases, a class of enzymes that catalyze the hydrolysis of esters, have demonstrated significant utility in this area. Through a process called enantioselective acylation, lipases can selectively catalyze the addition of an acyl group to one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted.

This enzymatic transformation is a highly efficient method for separating the (R) and (S) enantiomers of the compound, which is crucial as different enantiomers often exhibit distinct biological activities. For example, lipases such as those from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica Lipase B (CALB) are known to be effective biocatalysts for the asymmetric transformation of secondary alcohols nih.govsemanticscholar.orgmdpi.com. The success of these resolutions provides insight into the active site topology of the lipases and their tolerance for fluorinated substrates near the stereocenter. The ability of the enzyme to distinguish between the two enantiomers is a key aspect of understanding its mechanism and substrate specificity nih.gov.

Analogues of this compound have been investigated as modulators of enzyme activity, particularly as inhibitors. The introduction of fluorine can significantly enhance the inhibitory potency and selectivity of a molecule. A notable target is monoamine oxidase (MAO), a flavoenzyme responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin (B10506) nih.govdrugbank.com. Inhibitors of MAO, especially the MAO-B isoform, are used in the treatment of Parkinson's disease usd.edunih.gov.

Research has shown that chiral fluorinated compounds can be highly potent and selective MAO-B inhibitors nih.gov. The fluorine atom can enhance hydrophobic interactions within the enzyme's active site, leading to stronger binding affinity nih.gov. For instance, studies on various fluorinated and chlorinated flavones demonstrated that fluorinated analogues often exhibited potent MAO-B inhibition, with some compounds showing IC50 values in the nanomolar range nih.gov. A study on fluorinated pyrrolidine (B122466) derivatives identified a compound with an IC50 of 0.019 µM for MAO-B, which was significantly more potent than the established drug safinamide (B1662184) nih.gov. These findings highlight the potential of using fluorinated amino alcohol scaffolds as a basis for designing novel and effective enzyme inhibitors for neurodegenerative diseases.

Studies on Protein-Ligand Interactions and Molecular Recognition

The fluorine atom of this compound plays a critical role in mediating and probing protein-ligand interactions. Although fluorine is a weak hydrogen bond acceptor, its high electronegativity and the polarity of the carbon-fluorine (C-F) bond can significantly influence a molecule's binding affinity and conformation within a protein's active site.

Fluorine's small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties are vastly different. In a protein environment, fluorine can engage in various non-covalent interactions, including:

Weak Hydrogen Bonds: The C-F bond can act as a hydrogen bond acceptor from suitable donors like backbone N-H groups or polar side chains.

Orthogonal Multipolar Interactions: The fluorine atom can interact favorably with the positive end of a carbonyl dipole in the protein backbone (C–F···C=O interactions).

Hydrophobic Interactions: Fluorination often increases the lipophilicity of a molecule, which can enhance binding in hydrophobic pockets of a protein.

Modulation of Water Networks: The presence of fluorine can disrupt or stabilize networks of water molecules within a binding site, leading to favorable entropic contributions to binding affinity.

These interactions, though individually modest, can collectively contribute to a significant enhancement in binding affinity and selectivity. Computational and experimental studies have confirmed that the strategic placement of fluorine is a key strategy for optimizing ligand binding, blocking sites of metabolic oxidation, and improving membrane permeation.

Development of Bioactive Molecules and Drug Leads

This compound is a valuable chiral building block for the synthesis of complex bioactive molecules, including proteasome inhibitors. The 20S proteasome is a multi-catalytic enzyme complex that is a validated target for treating certain cancers and parasitic diseases. Its inhibition can disrupt cellular protein homeostasis and induce apoptosis in rapidly dividing cells.

In a notable example, (R)-3-amino-2-fluoropropan-1-ol was used as a key component in the synthesis of novel quinoline-based proteasome inhibitors aimed at treating Human African Trypanosomiasis (HAT), a fatal parasitic disease acs.orgresearchgate.net. The fluorinated amino alcohol moiety was incorporated into the "tail-piece" of the inhibitor, which is designed to interact with the proteasome's active site. The inclusion of the fluorine atom and the hydroxyl group can contribute to improved binding affinity, metabolic stability, and pharmacokinetic properties of the final compound acs.org. The cellular potency of a compound from this class, which incorporated the this compound scaffold, was evaluated against the Trypanosoma brucei brucei parasite, demonstrating the utility of this building block in generating potent antiparasitic agents acs.orgresearchgate.net.

| Compound ID | Target Organism | Assay | EC50 (µM) |

|---|---|---|---|

| Compound 4 | T. b. brucei | Cellular Potency | 0.13 |

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERα and ERβ) nih.gov. They are critical for treating hormone-responsive breast cancer and postmenopausal conditions like osteoporosis nih.govwikipedia.org. The development of new SERMs with improved efficacy and safety profiles is an ongoing area of research beilstein-journals.orgwjpps.com.

While direct synthesis of SERMs using this compound as a starting material is not prominently documented, the principles of medicinal chemistry suggest its potential utility. The strategic placement of fluorine atoms is a common strategy in the design of modern pharmaceuticals, including SERMs nih.gov. Fluorination can enhance binding affinity to the estrogen receptor, improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, and increase bioavailability nih.gov. Given these benefits, fluorinated building blocks like this compound represent potentially valuable synthons for creating novel scaffolds for future generations of SERMs.

The Versatile Role of this compound in Biochemical Research and Advanced Spectroscopy

The small, fluorinated organic compound, this compound, is emerging as a significant tool in the fields of medicinal chemistry and chemical biology. Its unique structural features, combining a reactive amino group, a hydroxyl functional group, and a strategically placed fluorine atom, make it a valuable building block for the synthesis of complex, therapeutically relevant molecules. Furthermore, the presence of the fluorine-19 isotope provides a powerful spectroscopic handle for non-invasive studies in biological systems.

The strategic incorporation of fluorine into bioactive molecules can profoundly influence their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound serves as a key chiral synthon in the development of novel therapeutic agents, particularly in the realm of enzyme inhibitors and antiviral compounds.

Role in the Synthesis of Other Therapeutically Relevant Compounds

While direct, named therapeutic agents synthesized from this compound are not extensively documented in publicly available research, the broader class of fluorinated aminopropanols is widely recognized for its potential in drug discovery. The introduction of a fluorine atom can alter the charge distribution and conformation of a molecule, leading to enhanced interactions with biological targets.

The synthesis of various derivatives of 3-amino-1,2-propanediol (B146019) has been explored for their potential cardiovascular effects nih.gov. Although not containing fluorine, these studies highlight the therapeutic interest in the aminopropanol (B1366323) scaffold. The addition of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to improve the drug-like properties of a lead compound. For instance, the enzymatic synthesis of (R)-3-aminobutan-1-ol is a key step in the preparation of the HIV integrase inhibitor Dolutegravir google.comselectscience.net. This underscores the importance of chiral amino alcohols as building blocks for antiviral drugs.

The development of novel enzyme inhibitors is another area where fluorinated building blocks are crucial. For example, derivatives of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been synthesized and evaluated as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1, a potential target for tuberculosis treatment mdpi.com. The structural motif of this compound, with its amino and hydroxyl groups, provides versatile points for chemical modification to generate a library of potential enzyme inhibitors.

Chemical Biology Probes and Fluorine-19 NMR Applications

The fluorine atom in this compound is not only significant for its influence on biological activity but also serves as an excellent probe for Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. This technique offers a unique window into biological processes due to the high sensitivity of the 19F nucleus and the absence of a natural fluorine background in most biological systems.

Fluorine-19 NMR as a Reporter in Biological Systems

19F NMR is a powerful tool for studying biomolecular interactions, protein folding, and enzyme activity in complex environments, including within living cells. The chemical shift of the 19F nucleus is highly sensitive to its local environment, making it an excellent reporter of molecular recognition events and conformational changes.

A notable example of the application of a closely related isomer, 1-amino-3-fluoropropan-2-ol (B12292084), is in the monitoring of enzyme activity within cells. In a study of the membrane-bound enzyme fatty acid amide hydrolase (FAAH), researchers used a fluorinated substrate that, upon hydrolysis by FAAH, releases 1-amino-3-fluoropropan-2-ol. The appearance of the distinct 19F NMR signal of this product provided a direct and real-time measure of the enzyme's activity. This approach was successfully used to screen for FAAH inhibitors in intact cells nih.gov.

The versatility of 19F NMR in biological studies is further highlighted by its use in fragment-based drug discovery. By incorporating 19F-labeled amino acids into proteins, researchers can create simple and well-resolved NMR spectra that are sensitive to the binding of small molecule fragments. This technique, known as Protein-Observed 19F NMR (PrOF NMR), allows for the rapid screening of fragment libraries and the quantification of binding affinities nih.gov. While this compound is not an amino acid, its small size and clear 19F NMR signal make it a potential fragment for screening against various protein targets.

The table below summarizes the key applications of fluorinated aminopropanols in research, drawing parallels to the potential uses of this compound.

| Application Area | Example Compound/Class | Research Focus |

| Antiviral Drug Synthesis | (R)-3-aminobutan-1-ol | Building block for Dolutegravir (HIV integrase inhibitor) |

| Enzyme Inhibition | 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides | Inhibitors of mycobacterial methionine aminopeptidase 1 |

| Cardiovascular Research | Derivatives of 3-amino-1,2-propanediol | Investigation of effects on heart rate and blood pressure |

| 19F NMR Probes | 1-amino-3-fluoropropan-2-ol | Monitoring in-cell enzyme activity of fatty acid amide hydrolase (FAAH) |

Advanced Analytical Techniques for Research Characterization of 3 Amino 2 Fluoropropan 1 Ol

Chiral Chromatography for Enantiomeric Purity Assessment

The biological activities of chiral molecules are often enantiomer-specific. Therefore, the accurate determination of the enantiomeric purity of 3-Amino-2-fluoropropan-1-ol is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, enabling the separation and quantification of its enantiomers.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com

To enhance separation and detection, derivatization of the amino group with a chiral derivatizing agent can be employed. This creates diastereomers that are more easily separated on a standard achiral column. However, direct enantioseparation on a CSP is often preferred to avoid potential side reactions and sample loss associated with derivatization. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation. The flow rate and column temperature are also key parameters that are fine-tuned to achieve baseline resolution of the enantiomeric peaks. yakhak.org

Table 1: Illustrative Chiral HPLC Method Parameters for the Separation of Amino Alcohol Enantiomers

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the chiral separation of amino alcohols, which would be optimized for the specific analysis of this compound.

Advanced Spectroscopic Methods for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of this compound and its complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR spectra reveal the number and connectivity of hydrogen atoms. Chemical shifts and coupling constants provide insights into the electronic environment and spatial relationships of protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

¹⁹F NMR is particularly valuable due to the presence of the fluorine atom. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a powerful probe for structural changes and intermolecular interactions. acs.org The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides further structural confirmation. walisongo.ac.id

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (-OH), amino (-NH₂), and carbon-fluorine (C-F) groups can be readily identified, confirming the successful synthesis of derivatives.

Table 2: Representative NMR Chemical Shifts (δ) and Coupling Constants (J) for a Fluorinated Propanolamine (B44665) Scaffold

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 3.6 - 3.8 | m | - |

| 2.8 - 3.0 | m | - | |

| 4.5 - 4.7 | dm | J(H,F) = 45-50 | |

| ¹³C | 60 - 65 | d | J(C,F) = 20-25 |

| 45 - 50 | d | J(C,F) = 15-20 | |

| 90 - 95 | d | J(C,F) = 170-180 | |

| ¹⁹F | -200 to -230 | m | - |

Note: These are generalized values for a fluorinated propanolamine structure and would be specific for this compound and its derivatives. 'd' denotes a doublet and 'm' denotes a multiplet.

Mass Spectrometry for Biological Interaction Studies

Mass spectrometry (MS) is a powerful technique for studying the non-covalent interactions between this compound and biological macromolecules, such as proteins. Techniques like electrospray ionization (ESI) allow for the gentle transfer of intact protein-ligand complexes from solution into the gas phase for mass analysis. pitt.edu

By measuring the mass of the complex, the stoichiometry of the binding (i.e., the number of ligand molecules bound to the protein) can be determined. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the complex, providing information about the binding site on the protein. mdpi.com Isotope labeling, where either the ligand or the protein is labeled with a stable isotope, can be used to quantify the binding affinity. nih.gov

Table 3: Application of Mass Spectrometry in Protein-Ligand Interaction Studies

| MS-based Technique | Information Obtained |

| Native ESI-MS | Stoichiometry of binding, conformational changes |

| Tandem MS (MS/MS) | Identification of binding sites, fragmentation patterns |

| Hydrogen/Deuterium Exchange MS | Conformational dynamics upon binding |

| Affinity Purification-MS | Identification of protein binding partners |

Cryo-Electron Microscopy for Binding Mechanism Elucidation

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the visualization of biomolecular complexes at near-atomic resolution. thermofisher.com For studying the interaction of this compound with its protein target, cryo-EM can provide unprecedented insights into the binding mechanism.

This technique involves flash-freezing a solution of the protein-ligand complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. thermofisher.com The resulting two-dimensional images are then computationally processed to reconstruct a three-dimensional model of the complex.

High-resolution cryo-EM structures can reveal the precise orientation of this compound within the protein's binding pocket. This allows for the detailed analysis of the intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that are responsible for the binding affinity and specificity. This structural information is invaluable for understanding the compound's mechanism of action and for guiding the rational design of more potent and selective derivatives. creative-diagnostics.com

Table 4: Key Stages in Cryo-EM Analysis of a Protein-Ligand Complex

| Stage | Description |

| Sample Preparation | Optimization of protein-ligand complex concentration and buffer conditions. |

| Vitrification | Rapid freezing of the sample on an EM grid to embed particles in amorphous ice. |

| Data Collection | Automated imaging of thousands of particles at different orientations. |

| Image Processing | Particle picking, 2D classification, and 3D reconstruction. |

| Model Building and Refinement | Fitting of atomic models into the cryo-EM density map. |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Fluoroamino Alcohol Derivatives

The introduction of fluorine into small molecules can significantly alter their interaction with biological targets. For derivatives of 3-Amino-2-fluoropropan-1-ol, a key area of future research will be the exploration of novel enzymatic and receptor targets.

Fluorinated compounds have shown potential as mechanism-based enzyme inhibitors. mdpi.comeurekaselect.com The fluorine atom, particularly when positioned at the β-carbon to an amino group, can act as a leaving group in enzymatic reactions, leading to the irreversible inactivation of the target enzyme. mdpi.com This suggests that derivatives of this compound could be investigated as inhibitors for a range of enzymes, including:

Pyridoxal Phosphate (PLP)-Dependent Enzymes: These enzymes, which include transaminases, decarboxylases, and racemases, are crucial in amino acid metabolism and are targets for various therapeutic areas, including oncology and infectious diseases. mdpi.com

Proteases: The strategic placement of a fluorine atom can influence the binding affinity and inhibitory potency of protease inhibitors. Cathepsin K, an enzyme involved in bone resorption, is an example of a protease where fluorinated inhibitors have demonstrated enhanced bioavailability by blocking metabolic hydroxylation. mdpi.com

Future research could involve the synthesis of a library of this compound derivatives with diverse functional groups to screen against a panel of enzymes. The structural data from these studies would be invaluable for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Related Compounds

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and materials science. For this compound and its analogs, these computational tools can be leveraged in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data for fluorinated molecules to predict various properties of novel this compound derivatives, such as their binding affinity to specific biological targets, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity.

De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for a specific biological target or material application. These models can explore a vast chemical space to identify promising candidates for synthesis and experimental validation.

Synthesis Planning: Retrosynthesis AI can propose efficient and cost-effective synthetic routes for novel derivatives of this compound. This can significantly accelerate the research and development process by identifying viable synthetic pathways and potential challenges early on.

In Silico Screening: Virtual screening of large compound libraries against a biological target is a powerful tool in drug discovery. In silico methods can be used to screen for derivatives of this compound that are likely to bind to a target of interest, thereby prioritizing experimental efforts. researchgate.netnih.gov

The integration of AI and ML into the research workflow for this compound will enable a more data-driven and efficient approach to the discovery of new bioactive compounds and functional materials.

Advancements in Sustainable and Green Chemistry Approaches for this compound Synthesis

The growing emphasis on sustainable and environmentally friendly chemical processes necessitates the development of green chemistry approaches for the synthesis of this compound and its derivatives. Future research in this area will likely focus on:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. For the synthesis of chiral this compound, enzymes such as alcohol dehydrogenases could be employed for the stereoselective reduction of a corresponding fluorinated amino ketone. mdpi.comresearchgate.net Biocatalytic methods have been successfully used to produce other chiral alcohols and amino acids for pharmaceutical applications. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow reactors offer improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The development of flow chemistry processes for the fluorination and subsequent functionalization steps in the synthesis of this compound could lead to more efficient and sustainable manufacturing.

Use of Greener Fluorinating Reagents: Traditional fluorinating reagents can be hazardous and generate significant waste. Research into the use of more environmentally benign fluorinating agents and reaction conditions will be crucial for the sustainable production of this compound.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a cornerstone of green chemistry. Future synthetic routes to this compound will be designed to minimize the formation of byproducts and waste.

By embracing the principles of green chemistry, the synthesis of this compound can be made more sustainable and economically viable.

Development of Multi-Functionalized Fluoroamino Alcohol Scaffolds

The this compound core structure provides a versatile scaffold for the development of multi-functionalized molecules with tailored properties. The amino and hydroxyl groups can be readily modified to introduce a variety of functional moieties, leading to compounds with diverse applications.

| Potential Functionalization Strategy | Target Application Area | Rationale |

| Attachment of pharmacophores | Medicinal Chemistry | Creation of novel drug candidates with improved efficacy and pharmacokinetic properties. |

| Incorporation into peptide structures | Peptide Chemistry | The fluorine atom can induce specific conformational preferences and enhance metabolic stability. |

| Polymerization | Materials Science | Development of novel fluorinated polymers with unique thermal, mechanical, and optical properties. |

| Surface modification | Biomaterials | Covalent attachment to surfaces to create biocompatible and functional coatings. |

Chiral amino alcohols are valuable building blocks for the synthesis of a wide array of molecular scaffolds, including oxazolidinones, morpholinones, and lactams. nih.gov The development of efficient synthetic routes to a diverse range of chiral fragments derived from this compound will expand the chemical space available for drug discovery and materials science. nih.gov The ability to create complex and diverse molecular architectures from this simple yet versatile building block underscores its potential as a key component in the design of next-generation functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-fluoropropan-1-ol, and how does stereochemistry influence the synthesis?

- Methodological Answer :

- Route 1 : Fluorination of a pre-existing amino alcohol precursor using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by purification via chiral chromatography to isolate the desired enantiomer (e.g., (R)-isomer) .

- Route 2 : Reduction of a fluorinated ketone intermediate (e.g., 2-fluoro-3-aminopropanal) using sodium borohydride (NaBH₄) in ethanol. Stereochemical control can be achieved using chiral auxiliaries or asymmetric catalysis .

- Critical Parameters : Monitor reaction temperature (typically 0–25°C for fluorination) and solvent polarity to avoid racemization. Chiral HPLC or polarimetry should confirm enantiomeric purity (>98% e.e.) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -200 ppm for C-F) and ¹H NMR (δ 1.5–3.5 ppm for NH₂ and OH protons) to confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₃H₇FNO₂: calc. 108.0422).

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to assess enantiomeric excess .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for synthesis steps involving volatile fluorinated reagents .

- First Aid : For inhalation exposure, move to fresh air and administer artificial respiration if needed. For skin contact, rinse with water for 15 minutes and seek medical evaluation .

- Waste Disposal : Collect fluorinated byproducts separately and incinerate via certified hazardous waste services to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., solvent, temperature, catalyst).

- Cross-Validation : Use multiple analytical methods (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration) to confirm results .

- Literature Benchmarking : Compare findings with peer-reviewed studies on structurally similar compounds, such as (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, to identify trends in fluorine-directed reactivity .

Q. What strategies optimize the stereoselective synthesis of this compound for drug development?

- Methodological Answer :

- Chiral Pool Synthesis : Start from enantiopure fluorinated building blocks (e.g., (R)-glyceraldehyde derivatives) to retain configuration during amination .

- Dynamic Kinetic Resolution : Employ enzymes like lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to bias the reaction pathway toward the desired enantiomer .

- Scale-Up Considerations : Use continuous-flow reactors to enhance yield and reduce racemization during large-scale production .

Q. How does the fluorinated moiety in this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation via LC-MS; fluorine typically enhances stability in acidic conditions .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (expected >150°C for fluorinated amino alcohols) .

- Storage Recommendations : Store at -20°C under argon to prevent oxidation of the amino group .

Q. What mechanistic insights can isotopic labeling (e.g., ¹⁸O, ²H) provide for reactions involving this compound?

- Methodological Answer :

- Tracer Studies : Synthesize ²H-labeled analogs at the hydroxyl or amino position to track proton transfer steps in acid/base-catalyzed reactions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., C-F bond cleavage vs. amine deprotonation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.